4-Chloro-5-iodo-2-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, iodine, and trifluoromethyl groups
Biochemical Analysis
Biochemical Properties
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is often used as a substrate in enzyme-catalyzed reactions, where it can undergo transformations to form more complex molecules. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . These interactions are typically characterized by the formation of covalent bonds between the compound and the active site of the enzyme, leading to the modification of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby reducing its activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that the compound can have persistent effects on cellular function, particularly in in vitro settings. These effects include sustained changes in gene expression and metabolic activity, which can persist even after the compound has been removed from the culture medium.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes or promoting cell survival . At high doses, it can be toxic and cause adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring only above a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites such as ATP, NADH, and reactive oxygen species.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or mitochondria, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine typically involves the halogenation of 2-(trifluoromethyl)pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with iodine in the presence of a copper catalyst, such as copper(I) iodide, under specific conditions . Another approach involves the use of 2-chloro-5-(trifluoromethyl)pyridine and sodium iodide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction parameters is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is employed in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Chloro-4-iodo-5-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern.
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine: Another isomer with a different arrangement of substituents.
Uniqueness: 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms allows for versatile functionalization, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-chloro-5-iodo-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNLJEHWSRSJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027818-88-7 | |
Record name | 4-chloro-5-iodo-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.